

A Comparative Guide to Analytical Methods for Butenafine Hydrochloride Validation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of **butenafine** hydrochloride in bulk drug and pharmaceutical formulations. The information presented is collated from various scientific studies to aid in the selection of the most suitable analytical technique for your research and development needs.

Butenafine hydrochloride, a benzylamine derivative, is a potent antifungal agent.[1][2] Its chemical structure is 4-tert-Butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride.[1] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. The most commonly employed techniques for the determination of **butenafine** hydrochloride include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[1]

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different validated analytical methods for **butenafine** hydrochloride, providing a clear comparison of their capabilities.

High-Performance Liquid Chromatography (HPLC) Methods



HPLC is a widely used technique for the analysis of **butenafine** hydrochloride due to its high specificity, sensitivity, and accuracy.[3] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach.[1]

Parameter	Method 1 (Ansari, M.J. et al.)[3]	Method 2 (Baviskar A. et al.)[1]	Method 3 (Ankam R. et al.)[2][4]
Stationary Phase	C18 (150 mm x 4.6 mm, 5 μm)	Cosmosil C18 (250 x 4.6, 5 μm)	Licrocart Licrosphere RP-select B (250x4.6 mm, 5 μ)
Mobile Phase	Methanol: Phosphate Buffer pH 3.0 (70:30 v/v)	Methanol: Water (80:20 v/v), pH adjusted to 3.0 with ortho-phosphoric acid	50 mM Ammonium Acetate Buffer: Acetonitrile (60:40), pH adjusted to 4.5 with glacial acetic acid
Flow Rate	1 ml/min	0.8 ml/min	2.0 ml/min
Detection Wavelength	280 nm	283 nm	254 nm
Linearity Range	1–50 μg/ml	Not Specified	100-300 μg/ml
Correlation Coefficient (r²)	0.999 ± 0.0003	Not Specified	Not Specified
Limit of Detection (LOD)	0.18 μg/ml	Not Specified	Not Specified
Limit of Quantification (LOQ)	0.57 μg/ml	Not Specified	Not Specified
Accuracy (% Recovery)	101.53 ± 0.43%	Not Specified	99.26-101.98%
Precision (%RSD)	0.51 ± 0.11%	Not Specified	Instrument Precision (%RSD): 1.94

UV-Visible Spectrophotometric Method



UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of **butenafine** hydrochloride, particularly for routine quality control.[5]

Parameter	Method (Vaditake K.T. et al.)[1][5]	
Solvent	Methanol	
Detection Wavelength (λmax)	252 nm	
Linearity Range	10 - 60 μg/ml	
Correlation Coefficient (r²)	0.999	
Limit of Detection (LOD)	1.236 μg/ml	
Limit of Quantification (LOQ)	3.106 μg/ml	
Accuracy (% Recovery)	99.8% - 101.2% (derived from 0.998-1.256 in source)	
Application	Bulk and Cream Formulation	

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method for Butenafine Hydrochloride in Nanosponges

This method is simple, rapid, sensitive, accurate, and precise for the determination of **butenafine** hydrochloride.[3]

Instrumentation:

- High-Performance Liquid Chromatograph with UV detection.
- C18 column (150 mm x 4.6 mm, 5 μm).

Chromatographic Conditions:

• Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.0) in a 70:30 v/v ratio.



Flow Rate: 1 ml/min.

Column Temperature: 30°C.

Detection: UV detection at 280 nm.

Injection Volume: Not specified.

Retention Time: A sharp and symmetrical peak is observed at approximately 4.08 ± 0.01 minutes.

Validation Parameters: The method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

UV-Visible Spectrophotometric Method

A straightforward and economical method suitable for the estimation of **butenafine** hydrochloride in bulk and cream formulations.[5]

Instrumentation:

• UV-Visible Spectrophotometer.

Procedure:

- Solvent: Methanol.
- Preparation of Standard Solution: Prepare a stock solution of butenafine hydrochloride in methanol. From this, prepare a series of dilutions to cover the concentration range of 10-60 μg/ml.
- Wavelength Scanning: Scan the solutions in the UV range to determine the absorption maximum (λmax), which was found to be 252 nm.[5]
- Calibration Curve: Measure the absorbance of the standard solutions at 252 nm and construct a calibration curve of absorbance versus concentration.



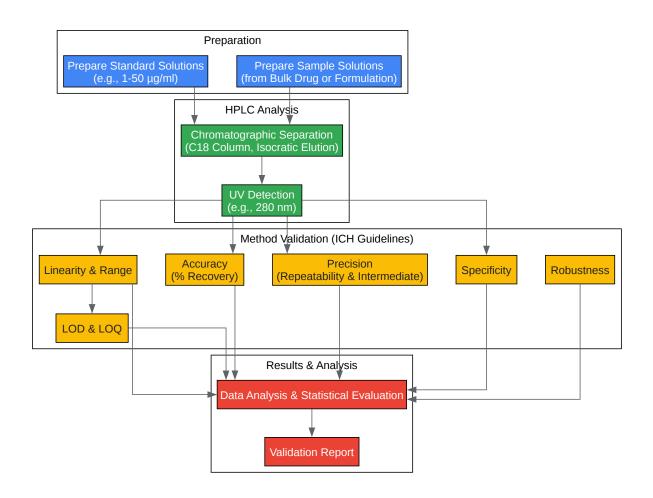
• Sample Analysis: Prepare the sample solution from the bulk drug or cream formulation, ensuring the final concentration falls within the linear range. Measure the absorbance and determine the concentration from the calibration curve.

Validation: The method was validated for linearity, accuracy, precision, robustness, and ruggedness as per ICH guidelines.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an analytical method for **butenafine** hydrochloride using RP-HPLC.





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Caption: Workflow for RP-HPLC method validation of butenafine hydrochloride.



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